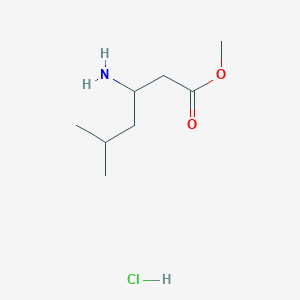

1-methyl-1,2,3,4-tetrahydroquinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidinone ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has been found to interact with dopamine (DA) receptors . It also inhibits the activity of both monoamine oxidase (MAO)-A and B enzymes , which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mode of Action

1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also reduces the production of free radicals, which are harmful compounds that can damage cells . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation .

Biochemical Pathways

The compound affects several biochemical pathways. By interacting with dopamine receptors and inhibiting MAO enzymes, it influences dopamine metabolism . This can have downstream effects on various neurological processes, as dopamine is a key neurotransmitter involved in functions such as mood regulation, reward, and motor control.

Pharmacokinetics

As an endogenous substance, it is likely to have good bioavailability in the brain .

Result of Action

1MeTIQ has been found to have neuroprotective properties . It can prevent cell death and inhibit the influx of calcium ions induced by glutamate, a neurotransmitter that can cause excitotoxicity when present in excess . It also prevents the release of excitatory amino acids from the frontal cortex . Moreover, it has been shown to have antidepressant-like effects .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that substances similar to this compound, such as 1-MeTIQ, can inhibit the activity of certain enzymes

Cellular Effects

The effects of this compound on cellular processes are not well-understood. Related compounds have been shown to influence cell function. For example, 1-MeTIQ, a derivative of tetrahydroisoquinoline, has been reported to have neuroprotective activity and can interact with dopamine (DA) receptors . It can also inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. It has been suggested that related compounds may exert their effects at the molecular level through various mechanisms. For instance, 1-MeTIQ is known to inhibit both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . It also shows significant antidepressant-like effect in forced swim test (FST) in rats .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been studied for their long-term effects on cellular function. For instance, 1-MeTIQ has been reported to demonstrate significant neuroprotective activity .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. Related compounds like 1-MeTIQ have been studied for their dosage effects. For instance, a significant increase in the climbing activity was observed after systemic administration of 1MeTIQ in a higher dose of 20 mg/kg .

Metabolic Pathways

Related compounds like 1-MeTIQ are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine. The reaction typically uses a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can exhibit different pharmacological activities.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential use in developing new therapeutic agents.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Quinazolinone: A parent compound with a similar structure but without the methyl group.

Tetrahydroquinazoline: A reduced form of quinazolinone with similar pharmacological properties.

Isoquinoline: Another heterocyclic compound with a similar bicyclic structure but different nitrogen positioning.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No. |

19270-60-1 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.2 |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.